molecular formula C22H19N3O6S B4799477 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide CAS No. 5669-78-3

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide

Cat. No.: B4799477
CAS No.: 5669-78-3
M. Wt: 453.5 g/mol
InChI Key: ZLCBPVVSAHEYQY-UHFFFAOYSA-N
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Description

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group, a phenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide typically involves multiple steps, starting with the preparation of the dinitrophenoxy and methylsulfanylphenyl intermediates. These intermediates are then coupled through a series of reactions, including nitration, etherification, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenoxy and methylsulfanyl groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide
  • 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide

Uniqueness

Compared to similar compounds, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable subject for research and application.

Properties

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-32-21-5-3-2-4-20(21)23-22(26)11-8-15-6-9-18(10-7-15)31-19-13-16(24(27)28)12-17(14-19)25(29)30/h2-7,9-10,12-14H,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCBPVVSAHEYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365650
Record name 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-78-3
Record name 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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